molecular formula C13H19N3O2 B601230 (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide CAS No. 1416134-49-0

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Cat. No.: B601230
CAS No.: 1416134-49-0
M. Wt: 249.32
InChI Key:
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Mechanism of Action

Target of Action

Avibactam, also known as Avibactam Impurity 3, is a non-β-lactam β-lactamase inhibitor . Its primary targets are the bacterial enzymes called β-lactamases . These enzymes enable bacteria to break down β-lactam antibiotics, making them resistant to the antibiotic’s action . By blocking these enzymes, avibactam restores the activity of β-lactam antibiotics against resistant bacteria .

Mode of Action

Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism . It protects β-lactam antibiotics from degradation by certain β-lactamases . Avibactam acts via ring opening, but in contrast to other currently used β-lactamase inhibitors, this reaction is reversible .

Biochemical Pathways

Avibactam affects several metabolic pathways. The pathways most affected by the combination treatment included lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars . The feedstocks for peptidoglycan synthesis were depleted by aztreonam/avibactam combination; a significant downstream increase in nucleotide metabolites and a release of lipids were observed .

Pharmacokinetics

Both avibactam and its partner drug, ceftazidime, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The molecular and cellular effects of avibactam’s action involve the inhibition of the production of crucial cell wall precursors, which may inflict damages on bacterial DNA . Avibactam accelerates structural damage to the bacterial membrane structure . The residues Glu166 and Lys73 would be in their neutral forms during the release of avibactam .

Action Environment

Environmental factors such as temperature and storage conditions can influence the action, efficacy, and stability of avibactam. For instance, after 14 days of fridge storage and subsequent 24-hour exposure to 32°C, avibactam showed a significant remaining percentage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide typically involves the reaction of (2S,5R)-5-benzyloxyamino-2-piperidinecarboxylic acid ethyl ester with ammonia gas in methanol at 0°C, followed by warming to room temperature . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide apart from similar compounds is its specific role as an impurity in Avibactam, which is a non-lactam β-lactamase inhibitor. This unique structural feature allows it to irreversibly inhibit β-lactamase from Mycobacterium tuberculosis, making it a valuable compound in the fight against antibiotic resistance .

Properties

IUPAC Name

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIVQKMLPQEEGV-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199513
Record name (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416134-49-0
Record name (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416134-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the main application of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide according to the research?

A1: The research indicates that this compound serves as a crucial starting material in the synthesis of 6-(benzyloxy)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide []. This final compound exhibits antibacterial properties, highlighting the significance of this compound in medicinal chemistry.

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